Home > Products > Screening Compounds P16688 > 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one - 1823870-64-9

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Catalog Number: EVT-3046765
CAS Number: 1823870-64-9
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.034
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Acetyl-7-bromo-1,4,5,6-tetrahydropyrrolo[3,2-b]pyridin-2-one

  • Compound Description: This compound is a photochemically active molecule that forms dimeric products upon irradiation. []
  • Compound Description: These compounds are precursors to pyrrolo[3,2-b]pyridin-2-one derivatives. Upon heating with acetic anhydride, they rearrange to form 4-acetyl-7-halogeno-5,6-dihydro-4H-pyrrolo[3,2-b]-pyridin-2(1H)-ones. []

6-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3)

  • Compound Description: This compound serves as a key intermediate in the synthesis of substituted imines derived from quinolinic acid. []
Overview

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with the molecular formula C7H5BrN2OC_7H_5BrN_2O. This compound features a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system that includes nitrogen atoms. The presence of a bromine atom at the 4-position enhances its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Source and Classification

The compound is classified as a nitrogen-containing heterocycle. It is derived from pyrrolo[3,4-b]pyridine precursors through bromination processes. This class of compounds is known for its diverse biological activities and potential applications in drug development and material science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor. A common method employs N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is generally conducted at room temperature, allowing for the formation of the brominated compound. Following the reaction, purification can be achieved through recrystallization or chromatography to ensure high yield and purity of the final product.

In industrial settings, synthetic methods may be optimized for large-scale production, incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Reactions and Technical Details

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can undergo several chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

These reactions expand the utility of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one in synthetic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one varies based on its application. In medicinal chemistry contexts, it often acts as an inhibitor of specific enzymes or receptors. For instance, it may bind to the active site of kinase enzymes, thereby blocking their activity and modulating cellular signaling pathways. The specific molecular targets and pathways involved depend on the particular derivative being utilized and its intended application in research or therapeutic settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one include:

  • Molecular Formula: C7H5BrN2OC_7H_5BrN_2O
  • Molecular Weight: Approximately 199.05 g/mol
  • Melting Point: Specific melting point data may vary with purity but typically falls within a defined range depending on synthesis methods.

Chemically, this compound exhibits properties characteristic of heterocycles containing bromine substitutions. Its reactivity profile makes it suitable for various synthetic transformations in organic chemistry.

Applications

Scientific Uses

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules such as kinase inhibitors and antimicrobial agents.
  • Materials Science: The compound is utilized in developing organic semiconductors due to its electronic properties.
  • Biological Studies: It is employed in enzyme mechanism studies and protein-ligand interaction research, providing insights into biological processes at the molecular level.
Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Pyrrolo[3,4-b]pyridine Derivatives

The core scaffold follows IUPAC numbering where the pyridine nitrogen is position 1, and fusion occurs at pyridine C3-C4 and pyrrole C2-C3. The target compound, 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS: 2381062-10-6), features:

  • Molecular formula: C₇H₅BrN₂O
  • Molecular weight: 213.03 g/mol
  • Key structural attributes:
  • Bromine at C4: Enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
  • Keto group at C7: Enhances hydrogen-bonding capacity and planar rigidity.
  • 5,6-Dihydro saturation: Reduces aromaticity, improving solubility and metabolic stability [1] [5] [9].

Table 1: Regioselective Bromination Strategies for Pyrrolo[3,4-b]pyridines

Brominating AgentSelectivity (C4)Yield (%)Conditions
TBATBHigh75–85CHCl₃, 40°C
NBSModerate60–70DMF, 80°C
Br₂Low50–55H₂SO₄, 0°C

Data from [1]

Electronic and steric factors govern reactivity. Computational studies confirm C4’s inherent electrophilicity, amplified by resonance stabilization from N1/N3. The keto group further polarizes the ring, directing electrophiles to C4 over C2 or C6 [1] [9].

Historical Context of Brominated Heterocycles in Drug Discovery

Bromine’s incorporation into heterocycles evolved from early electrophilic halogenation to modern transition metal-catalyzed functionalizations:

  • Phase 1 (Pre-2000): Empirical bromination using Br₂/H₂SO₄ or NBS. Limited selectivity required harsh conditions, yielding complex mixtures.
  • Phase 2 (2000–2010): Regiocontrol via directing groups (e.g., N-oxides) emerged. Tosic anhydride/TBABr enabled >90% C2-bromination in fused azines [1].
  • Phase 3 (2010–Present): Catalytic C–H activation dominates. Pd(OAc)₂/NBS in acetic acid achieves 85% C4-bromination at 100°C. Copper-phenanthroline systems offer milder alternatives (60°C) with 70–75% yields [1] [6].

Bromine’s strategic roles include:

  • Cross-coupling linchpin: Enables Suzuki (aryl), cyanation (CN), or amination (NH₂) to diversify the core.
  • Steric blockade: Shields adjacent sites from metabolism (e.g., CYP450 oxidation).
  • Halogen bonding: Engages biomolecular targets like kinases or GPCRs via σ-hole interactions [1] [7].

Therapeutic Potential of Allosteric Modulators Targeting Neurological Receptors

The 4-bromo-pyrrolopyridinone scaffold underpins allosteric modulators for neurological disorders, overcoming limitations of orthosteric drugs:

Mechanistic Advantages

  • Subtype selectivity: Allosteric sites exhibit greater sequence divergence than conserved orthosteric pockets. For example, M4 mAChR PAMs (e.g., derivatives from WO2017112719) show >100-fold selectivity over M2/M3 subtypes [6].
  • Spatiotemporal control: Modulators amplify endogenous neurotransmitter signals only when/where released, reducing tachyphylaxis. D1 PAMs like LY3154207 avoid bell-shaped dose responses seen with orthosteric agonists [3] [4].
  • Probe dependence: Modulation varies by agonist structure. A compound may potentiate dopamine but not synthetic agonists at D1 receptors [3] [8].

Structural Applications

Table 2: Pyrrolopyridine-Based Allosteric Modulators in Development

Receptor TargetCompound StructureTherapeutic Application
M4 mAChR2-[4-(6-Methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-oneCognitive deficits in schizophrenia
D1 DopamineDerivatives with 4-(3-pyridyl) substitutionsParkinson’s disease, depression
AMPK/sGCPyrazolo[3,4-b]pyridine hybrids (e.g., 2)Pulmonary arterial hypertension

Data from [6] [10]

  • M4 mAChR PAMs: Patent WO2017112719 details pyrrolopyridinones improving cognition in schizophrenia models. The 4-bromo precursor allows installing piperidine/aryloxy groups critical for receptor occupancy [6].
  • D1 PAMs: Scaffold rigidity from the keto group mimics D1 extracellular loop residues, stabilizing active conformations without inducing internalization [3] [4].
  • Dual-pathway regulators: Pyrazolo[3,4-b]pyridine derivatives inhibit vascular remodeling (via AMPK) and stimulate vasodilation (via sGC), validated in PAH rat models [10].

Properties

CAS Number

1823870-64-9

Product Name

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

IUPAC Name

4-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Molecular Formula

C7H5BrN2O

Molecular Weight

213.034

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-9-6-4(5)3-10-7(6)11/h1-2H,3H2,(H,10,11)

InChI Key

GBINAPJIRBJJFB-UHFFFAOYSA-N

SMILES

C1C2=C(C=CN=C2C(=O)N1)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.